molecular formula C16H23N3O10 B161891 (2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 133632-85-6

(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Katalognummer: B161891
CAS-Nummer: 133632-85-6
Molekulargewicht: 417.37 g/mol
InChI-Schlüssel: XOYCLJDJUKHHHS-LHBOOPKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine is a nucleoside analog that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of an amino group at the 3’ position and a glucopyranuronosyl group at the 5’ position of the thymidine molecule. Its unique structure allows it to participate in a variety of biochemical processes, making it a valuable tool in research and potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine involves several steps, starting from thymidine. The amino group is introduced at the 3’ position through a series of chemical reactions, including protection and deprotection steps to ensure the selectivity of the reaction. The glucopyranuronosyl group is then attached at the 5’ position using glycosylation techniques. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment to ensure consistency and scalability .

Analyse Chemischer Reaktionen

3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the production of nucleoside analogs for various applications.

Wirkmechanismus

The mechanism of action of 3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis. The amino group at the 3’ position prevents the formation of phosphodiester linkages, leading to chain termination. This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine include:

Eigenschaften

CAS-Nummer

133632-85-6

Molekularformel

C16H23N3O10

Molekulargewicht

417.37 g/mol

IUPAC-Name

(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H23N3O10/c1-5-3-19(16(26)18-13(5)23)8-2-6(17)7(28-8)4-27-15-11(22)9(20)10(21)12(29-15)14(24)25/h3,6-12,15,20-22H,2,4,17H2,1H3,(H,24,25)(H,18,23,26)/t6-,7+,8+,9-,10-,11+,12-,15+/m0/s1

InChI-Schlüssel

XOYCLJDJUKHHHS-LHBOOPKSSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N

Synonyme

3'-amino-3'-deoxy-5'-beta-D-glucopyranuronosylthymidine
3'-amino-3'-deoxythymidine glucuronide
3'amino-3'-deoxy-5'-glucopyranuronosylthymidine
3-GAMT

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.